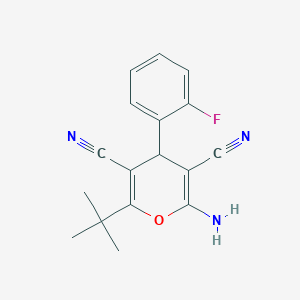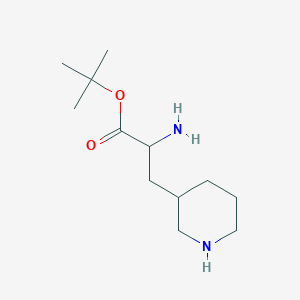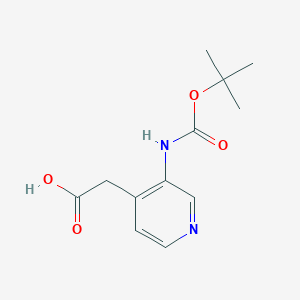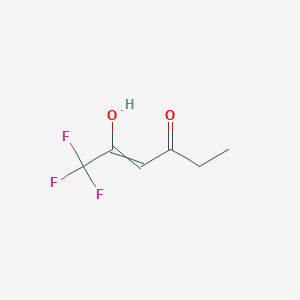
2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring, an amino group, and a fluorophenyl group
Métodos De Preparación
The synthesis of 2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyran ring, followed by the introduction of the amino group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorophenyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile can be compared with other similar compounds, such as:
- 2-amino-6-tert-butyl-4-(3-fluorophenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(4-fluorophenyl)-4H-pyran-3,5-dicarbonitrile These compounds share a similar core structure but differ in the position of the fluorophenyl group. The unique positioning of the fluorophenyl group in this compound may result in different chemical and biological properties, making it a compound of particular interest in research.
Propiedades
Fórmula molecular |
C17H16FN3O |
|---|---|
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H16FN3O/c1-17(2,3)15-11(8-19)14(12(9-20)16(21)22-15)10-6-4-5-7-13(10)18/h4-7,14H,21H2,1-3H3 |
Clave InChI |
UTNZYWZPEDOVFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)


![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)

![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)

![2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447918.png)
![2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B12447921.png)
![4-butoxy-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12447926.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)


